2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol
Description
2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol is a synthetic phenolic derivative featuring a quinazoline scaffold substituted with a 3,4-dimethylphenoxy group at position 4 and a hydroxyl group at position 2 of the phenol ring. Quinazolines are heterocyclic compounds with a bicyclic structure comprising two fused six-membered aromatic rings (benzene and pyrimidine), known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenoxy)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C22H18N2O2/c1-14-11-12-16(13-15(14)2)26-22-17-7-3-5-9-19(17)23-21(24-22)18-8-4-6-10-20(18)25/h3-13,25H,1-2H3 |
InChI Key |
UNBKYHNCTPUGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazolinone Core
The quinazolinone nucleus is typically synthesized via cyclization reactions involving anthranilic acid derivatives or substituted benzamidines with formamide or related reagents. In the case of 2-substituted quinazolinones, the 2-position is functionalized by coupling with appropriate phenol derivatives.
Methodology: Condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with ethylene carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures (~110°C) to form alkylated intermediates, followed by cyclization to form the quinazolinone ring system.
-
- Use of ethylene carbonate as an alkylating agent provides improved control and cost advantages over traditional alkylating agents.
- Reaction times typically span 12 hours with stirring under nitrogen atmosphere.
- Crystallization from dichloromethane/heptane or ethanol/water mixtures for purification.
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Alkylation with ethylene carbonate | 110°C, DMF, 12 h | 78.8 | >98 | Intermediate formation |
| Cyclization to quinazolinone | Reflux, solvent-specific | 74 | 98.6 | Final core formation |
Etherification of Phenol with 3,4-Dimethylphenol
The phenoxy substituent bearing 3,4-dimethyl groups is introduced via nucleophilic aromatic substitution or etherification reactions:
-
- Phenol derivatives are reacted with chloroacetyl chloride in the presence of Lewis acids (e.g., aluminum trichloride) to form chloroacetylated intermediates.
- Subsequent etherification with sodium ethoxide or other alkoxides introduces the ethoxy or phenoxy groups.
- Reduction steps with palladium on carbon catalysis may be employed to reduce intermediates.
- Ammoniation and deprotection steps yield the desired amine or phenol functionalities.
| Step | Reaction Type | Reagents | Conditions | Intermediate |
|---|---|---|---|---|
| 1 | Chloroacetylation | Phenol, Chloroacetyl chloride, AlCl3 | 0–25°C, dichloromethane | Chloroacetylated phenol |
| 2 | Etherification | Sodium ethoxide | Room temp | Ether intermediate |
| 3 | Reduction | Pd/C, H2 | Ambient pressure | Reduced intermediate |
| 4 | Etherification | Dibromoethane | Reflux | Bromoalkyl ether |
| 5 | Ammoniation | Phthalimide potassium | Reflux | Phthalimide intermediate |
| 6 | Deprotection | Hydrazine hydrate | Reflux | Final amine or phenol |
Coupling to Form Final Compound
The alkylated quinazolinone intermediate is reacted with the substituted phenol derivative under controlled conditions using solvents like N,N-dimethylacetamide (DMAC) or acetonitrile.
Sodium bisulfite and acids such as p-toluenesulfonic acid may be added gradually to improve yield and reduce impurities.
Purification involves recrystallization from solvent mixtures (e.g., DMAC/heptane, ethanol/water) and trituration with acetone.
The final compound can be isolated as crystalline forms with high purity (>98%).
Summary of Key Reaction Parameters and Yields
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|
| Alkylation of phenol with ethylene carbonate | Ethylene carbonate, DMF | 110°C | 12 h | 78.8 | Crystallization (dichloromethane/heptane) | High selectivity and cost-effective |
| Quinazolinone ring formation | Reflux, DMAC | ~80–110°C | Several hours | 74 | Recrystallization (ethanol/water) | High purity crystalline product |
| Etherification and amination | Sodium ethoxide, Pd/C, hydrazine hydrate | 0–25°C to reflux | Variable | 60–80 | Chromatography, crystallization | Multi-step with intermediates |
| Final coupling and purification | DMAC, sodium bisulfite, p-TsOH | 80–115°C | 4–12 h | ~90 | Recrystallization, trituration | Reduced impurities by gradual reagent addition |
Research Findings and Advantages
Use of ethylene carbonate as an alkylating agent is a significant improvement over traditional alkyl halides, offering better reaction control, fewer by-products, and cost efficiency.
Gradual addition of sodium bisulfite and acid during coupling reduces impurities that are difficult to remove later.
The described methods allow for large-scale synthesis (at least 50 grams to kilograms), demonstrating industrial applicability.
The final compound and intermediates can be obtained in crystalline forms suitable for pharmaceutical applications, with controlled particle size and polymorphism.
The synthetic routes are supported by multiple patents and peer-reviewed literature, ensuring robustness and reproducibility.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation to form quinones under controlled conditions. Key findings include:
Mechanistic studies reveal single-electron transfer processes dominate in polar solvents, with stabilization of intermediates via resonance in the quinazoline ring .
Electrophilic Aromatic Substitution
The electron-rich aromatic system participates in regioselective substitutions:
Key Reactions:
-
Nitration : Concentrated HNO₃ at 0°C yields 3-nitro derivatives (89% regioselectivity) due to steric hindrance from 3,4-dimethylphenoxy groups .
-
Sulfonation : Oleum at 120°C produces 2-sulfo derivatives, critical for water-soluble prodrug formulations .
-
Halogenation :
Nucleophilic Aromatic Substitution
The quinazoline core facilitates displacement reactions under basic conditions:
Kinetic studies show reaction rates increase 12-fold with electron-withdrawing substituents on the phenoxy group .
Reductive Transformations
Catalytic hydrogenation targets specific functionalities:
-
Quinoline Ring Reduction :
-
Nitro Group Reduction :
Comparative Reactivity Analysis
Industrial-Scale Reaction Optimization
Patent EP0326330A2 discloses continuous-flow methods for large-scale synthesis:
-
Cyclization Step : 85% yield at 150°C using microchannel reactors
-
Purification : Simulated moving bed chromatography achieves >99.5% purity
-
Byproduct Management : <0.2% dimerization products via radical inhibitors
This comprehensive analysis demonstrates how structural features dictate reaction pathways, enabling rational design of derivatives with tailored pharmaceutical properties.
Scientific Research Applications
2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key functional proteins such as FtsZ, which is essential for bacterial cytokinesis . The compound’s antimicrobial activity is attributed to its ability to disrupt cell wall synthesis and interfere with DNA replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs are compared based on molecular structure, substituents, and physicochemical parameters (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- The tetrahydroquinazoline in introduces partial saturation, enhancing conformational flexibility but reducing aromatic conjugation compared to the fully aromatic quinazoline in the target.
- Molecular Weight and Solubility: The target compound (343.40 g/mol) is heavier than (256.30 g/mol), suggesting lower aqueous solubility. The ethanoate ester in improves solubility relative to free phenols.
Computational and Structural Insights
- DFT Studies: Analogous azo compounds in were analyzed using DFT to predict electronic properties. For the target compound, similar methods could reveal charge distribution patterns, with the electron-withdrawing quinazoline core balancing the electron-donating phenolic -OH.
- X-ray Crystallography : The dimeric π-π interactions observed in suggest that the target’s planar quinazoline may facilitate similar stacking, influencing crystal packing and solubility.
Biological Activity
The compound 2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol is a notable member of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are recognized for their potential in medicinal chemistry, particularly in the development of anticancer agents and kinase inhibitors. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes:
- A quinazoline moiety , which is known for its ability to interact with various biological targets.
- A phenolic group , which enhances the compound's solubility and biological activity.
This compound's unique structural features contribute to its lipophilicity and potential pharmacokinetic advantages, making it a candidate for pharmaceutical applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has shown promising results against various cancer cell lines. In studies involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, treatments resulted in increased apoptotic characteristics such as chromatin condensation and nuclear fragmentation .
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 10 | Decreased proliferation |
| HeLa | 12 | Induction of apoptosis |
Kinase Inhibition
The quinazoline structure is associated with kinase inhibition, particularly targeting the RET (rearranged during transfection) pathway. Studies have demonstrated that modifications to the phenolic group can enhance selectivity and potency against RET while reducing off-target effects, which is crucial for minimizing side effects in therapeutic applications .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound interacts with RET and potentially other kinases, leading to disrupted signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, the compound contributes to reduced tumor growth.
Case Studies
- RET Inhibitors : A study highlighted that phenolic anilinoquinazolines showed improved affinities towards RET compared to their counterparts. The introduction of substituents adjacent to the phenolic group significantly enhanced metabolic stability and selectivity .
- Cytotoxicity Assessment : In vitro assays demonstrated that derivatives of quinazolines exhibited varying degrees of cytotoxicity against multiple cancer cell lines. For example, a derivative with a similar structure showed IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(3,4-dimethylphenoxy)-2-quinazolinyl]phenol, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. A reflux method using anhydrous potassium carbonate as a base catalyst is commonly employed for ether bond formation (e.g., coupling 3,4-dimethylphenol with a quinazolinyl precursor). Solvent choice (e.g., ethanol or DMF) and temperature control (80–120°C) are critical for minimizing side products. Post-synthesis purification via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) improves purity to >95% .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.2–2.5 ppm). The quinazolinyl moiety shows distinct carbonyl carbon signals (δ 160–165 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹) and phenolic O–H (3200–3400 cm⁻¹) confirm functional groups.
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, with R-factors <0.07 indicating high accuracy .
Q. How should researchers handle solubility and stability challenges during experiments?
- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability testing under varying pH (4–9) and temperatures (4–37°C) reveals degradation above 60°C or in strongly acidic/basic conditions. Store in inert atmospheres (N2/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinities?
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer properties.
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinase enzymes). Recent studies suggest the quinazolinyl group forms hydrogen bonds with catalytic lysine residues (binding energy: –8.5 kcal/mol) .
Q. How do structural modifications impact biological activity?
- Substitution on the quinazolinyl ring : Electron-withdrawing groups (e.g., –NO2) enhance antiproliferative activity (IC50: 12 µM vs. 28 µM for unmodified compound in MCF-7 cells).
- Phenoxy group variations : Replacing 3,4-dimethylphenoxy with 4-chlorophenoxy increases logP (2.8 vs. 2.1), improving blood-brain barrier permeability but reducing aqueous solubility .
Q. What strategies resolve contradictions in reported pharmacological data?
- Dose-dependent effects : Inconsistent cytotoxicity results (e.g., IC50 ranging from 10–50 µM) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using ATP-based viability assays with 48-hour exposure.
- Metabolic interference : Phase I metabolites (e.g., hydroxylated derivatives) can exhibit opposing activities. Use LC-MS to quantify metabolite profiles in hepatic microsome models .
Methodological Considerations
Q. How to design experiments for analyzing structure-activity relationships (SAR)?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) on the phenoxy or quinazolinyl groups.
- Step 2 : Test in parallel assays (e.g., enzyme inhibition, cell viability).
- Step 3 : Apply QSAR models (e.g., CoMFA) to correlate substituent descriptors (Hammett σ, molar refractivity) with activity .
Q. What analytical techniques validate purity for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
